4-(1-methylcyclopropyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
2229122-15-8 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-(1-methylcyclopropyl)-1H-pyrazole |
InChI |
InChI=1S/C7H10N2/c1-7(2-3-7)6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
ZZAHZCLMNIHRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CNN=C2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 1 Methylcyclopropyl 1h Pyrazole and Its Congeners
Direct Pyrazole (B372694) Ring Formation Methodologies
The direct construction of the pyrazole ring is a primary strategy for synthesizing 4-(1-methylcyclopropyl)-1H-pyrazole and its analogs. These methods often involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.
Cyclocondensation Approaches Utilizing Hydrazine Derivatives
Cyclocondensation reactions are a classical and widely employed method for pyrazole synthesis. beilstein-journals.orgnih.gov This approach involves the reaction of a hydrazine with a compound containing two electrophilic centers in a 1,3-relationship, leading to the formation of the five-membered pyrazole ring.
The Knorr pyrazole synthesis, first reported in 1883, is the most traditional method and involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles. dergipark.org.tr For the synthesis of this compound, a key intermediate would be a 1,3-diketone bearing the 1-methylcyclopropyl group at the C2 position.
The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of two regioisomers. nih.govnih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. nih.gov For instance, the use of aprotic dipolar solvents like N,N-dimethylacetamide can enhance regioselectivity compared to protic solvents like ethanol. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Solvent | Catalyst/Additive | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Oxamic acid thiohydrazide | Methanol | TsOH, I₂ | Pyrazole derivative 8 | nih.gov |
| 1-Arylbutan-1,3-diones | Arylhydrazine hydrochloride | Ethanol or DMAc | - | 1,5-Diaryl-3-methylpyrazoles | dergipark.org.tr |
| Activated 1,3-diketones | Hydrazine | Solvent-free | Acid catalyst | 3,5-Disubstituted pyrazoles | dergipark.org.tr |
Beyond traditional 1,3-diketones, other precursors can serve as 1,3-dielectrophiles in pyrazole synthesis. These include β-ketoesters, 2,4-diketoesters, and α,β-unsaturated ketones. beilstein-journals.orgnih.gov For example, α,β-unsaturated ketones can react with hydrazine derivatives to yield pyrazoles, often with good regioselectivity due to steric factors. beilstein-journals.org Another approach involves the in situ generation of the 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride, followed by a one-pot reaction with hydrazine. beilstein-journals.org This method offers good to excellent yields and tolerates a variety of functional groups. beilstein-journals.org
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. beilstein-journals.orgmdpi.comnih.gov
MCRs allow for the one-pot synthesis of highly substituted pyrazoles by combining three or more starting materials in a single reaction vessel. beilstein-journals.orgnih.gov A common strategy involves the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization with hydrazine. mdpi.com For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can efficiently produce pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov The development of catalytic methods, including the use of nanoparticles and organocatalysts, has further expanded the scope and applicability of these one-pot syntheses. nih.gov
Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Medium | Product Type | Reference(s) |
|---|---|---|---|
| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine/Aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Thiazole-linked pyrazoles | acs.org |
Tandem reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, provide an elegant and efficient route to complex molecules. acs.org One such approach to pyrazole synthesis involves a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates. acs.orgnih.gov This methodology allows for the synthesis of 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity. nih.gov Another example is a two-step continuous flow synthesis where an acetophenone (B1666503) is first condensed with DMFDMA to form an enaminone intermediate, which then undergoes a second condensation with hydrazine to yield the pyrazole. asynt.com
Cyclopropyl (B3062369) Group Introduction and Modification Strategies
The construction of the cyclopropyl-pyrazole linkage can be achieved through various synthetic routes. Two prominent and advanced strategies involve the functionalization of pre-formed pyrazoles or cyclopropenes, and the de novo construction of the cyclopropane (B1198618) ring on a pyrazole-containing substrate.
A powerful method for forming N-cyclopropyl heterocycles is the hydroamination of cyclopropenes. Recent advancements have demonstrated that copper-catalyzed systems can efficiently facilitate the addition of pyrazoles across the double bond of cyclopropenes under mild conditions, yielding chiral N-cyclopropyl pyrazoles with a high degree of control. nih.govnih.govacs.org This approach is notable for its atom economy and the ability to generate stereochemically complex products. nih.gov
The hydroamination of cyclopropenes with unsymmetrically substituted pyrazoles presents a regioselectivity challenge, as the addition can occur at either the N1 or N2 nitrogen atom of the pyrazole ring. In copper-catalyzed systems, a remarkable and consistent regioselectivity is observed. The reaction preferentially occurs at the more sterically hindered nitrogen atom (N2) of the pyrazole. nih.govacs.orgthieme-connect.com
Experimental and Density Functional Theory (DFT) studies suggest a unique mechanism that proceeds through a five-centered aminocupration transition state. nih.govacs.org In this model, the less-hindered N1 nitrogen coordinates to the copper catalyst, which then facilitates the delivery of the cyclopropene (B1174273) to the more hindered N2 position, leading to the observed regioselectivity. thieme-connect.com This predictable outcome is a significant advantage for the targeted synthesis of specific N-cyclopropyl pyrazole isomers.
The development of chiral N-cyclopropyl pyrazoles is of high importance, and enantioselective catalysis is key to their synthesis. Earth-abundant copper catalysts have been successfully employed to achieve high levels of regio-, diastereo-, and enantiocontrol. nih.govnih.gov Using a copper-based catalyst, the hydroamination of various cyclopropenes with pyrazoles has been shown to produce the desired chiral products in good yields and with excellent enantiomeric ratios. nih.gov
The electronic properties of the substituents on the cyclopropene's phenyl ring were found to have a negligible impact on the enantioselectivity and reactivity of the reaction. High yields and enantioselectivities were maintained with both electron-rich and electron-deficient substrates. nih.gov
Table 1: Enantioselective Hydroamination of Pyrazole with Various Cyclopropenes
| Cyclopropene Substituent | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| 4-MeO-Ph | 89 | 93:7 | nih.gov |
| 4-Me-Ph | 60 | 92:8 | nih.gov |
| 4-F-Ph | 70 | 94:6 | nih.gov |
| 4-Cl-Ph | 79 | 94:6 | nih.gov |
| Thiophenyl | 74 | 93:7 | nih.gov |
| Naphthyl | 96 | 93:7 | nih.gov |
Data sourced from a study on copper-catalyzed enantioselective addition of pyrazoles to cyclopropenes. nih.gov
An alternative strategy involves the formation of the cyclopropane ring directly onto an olefin-containing pyrazole precursor. This method is versatile and allows for the synthesis of both C-cyclopropyl and N-cyclopropyl pyrazoles, depending on the starting material.
Carbene-mediated cyclopropanation is a classic and effective method for converting alkenes into cyclopropanes. wikipedia.orgyoutube.com This process involves the reaction of an olefin with a carbene, a highly reactive species with a neutral divalent carbon atom. In the context of pyrazole synthesis, a pyrazole substituted with an olefinic group can serve as the substrate for carbene addition. researchgate.net
A sophisticated approach utilizes rhodium(II) catalysts to generate metal carbenes from stable precursors like N-sulfonyl-1,2,3-triazoles. nih.gov These rhodium(II) azavinyl carbenes react with a wide range of olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov This method offers a pathway to complex cyclopropyl-pyrazole structures under controlled conditions.
The introduction of fluorine atoms into drug candidates can significantly alter their metabolic stability and binding affinities. Therefore, the synthesis of gem-difluorocyclopropyl pyrazoles is of considerable interest. Difluorocyclopropanation of pyrazole-containing olefins provides a direct route to these valuable compounds. researchgate.netbeilstein-journals.org
One effective method involves the reaction of N-vinylpyrazoles with a difluorocarbene equivalent generated from trimethyl(trifluoromethyl)silane (CF3SiMe3) and sodium iodide (NaI). researchgate.netnih.gov This system has proven efficient for transforming N-vinylpyrazoles into their corresponding N-difluorocyclopropyl derivatives in very good yields and is scalable for larger preparations. researchgate.net
Table 2: Difluorocyclopropanation of N-Vinylpyrazoles
| Starting N-Vinylpyrazole | Product | Yield (%) | Reference |
|---|---|---|---|
| 1-Vinyl-3,5-dimethyl-1H-pyrazole | 1-(2,2-Difluorocyclopropyl)-3,5-dimethyl-1H-pyrazole | 85 | researchgate.net |
| 1-Vinyl-3-phenyl-1H-pyrazole | 1-(2,2-Difluorocyclopropyl)-3-phenyl-1H-pyrazole | 82 | researchgate.net |
Data adapted from a study on the synthesis of N-difluorocyclopropyl-substituted pyrazoles. researchgate.net
Cyclopropanation of Pyrazole-Containing Olefinic Precursors
Functionalization of Pre-existing Pyrazole Scaffolds
The modification of a pre-formed pyrazole ring is a versatile approach for the synthesis of complex derivatives. This strategy allows for the introduction of various substituents at specific positions, thereby enabling the exploration of structure-activity relationships.
Derivatization at the 4-Position of Pyrazole
The C4 position of the pyrazole ring is particularly amenable to electrophilic substitution due to its higher electron density compared to the C3 and C5 positions. quora.comnih.govrrbdavc.org This inherent reactivity has been widely exploited for the introduction of a diverse array of functional groups.
Halogenation at the 4-position of the pyrazole ring is a common and efficient transformation, providing key intermediates for further functionalization, such as cross-coupling reactions. nih.govresearchgate.netnih.gov
Bromination: The bromination of pyrazoles can be readily achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. For instance, the reaction of 3-aryl-1H-pyrazol-5-amines with NBS proceeds efficiently at room temperature to yield the corresponding 4-bromo derivatives in excellent yields. beilstein-archives.org This method is tolerant of both electron-donating and electron-withdrawing substituents on the aryl ring. beilstein-archives.org Another approach involves the direct bromination of (NH)-pyrazole at the 4-position, which serves as a precursor for subsequent N-alkylation and Suzuki coupling reactions to introduce aryl groups. nih.gov
Iodination: Similar to bromination, iodination at the C4 position is a valuable tool for synthetic chemists. Molecular iodine (I₂) is an effective reagent for the electrophilic cyclization of α,β-alkynic hydrazones, leading to the formation of 4-iodopyrazoles in good to high yields. acs.org This reaction is compatible with a wide range of substituents, including aliphatic, aromatic, and heteroaromatic groups. acs.org Additionally, N-iodosuccinimide (NIS) can be employed for the direct iodination of pyrazoles. beilstein-archives.org
The following table summarizes representative halogenation reactions on the pyrazole ring:
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazol-5-amine | NBS, DMSO | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 95 | beilstein-archives.org |
| 3-Phenyl-1H-pyrazol-5-amine | NIS, DMSO | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 92 | beilstein-archives.org |
| 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | NBS or NIS | 4-Halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | High | rsc.org |
| α,β-Alkynic hydrazone | I₂, NaHCO₃ | 4-Iodopyrazole | Good to High | acs.org |
The introduction of carboxyl and formyl groups at the 4-position of pyrazoles furnishes versatile intermediates for the synthesis of amides, esters, and other derivatives.
Carboxylation: The carboxylation of pyrazoles can be achieved through various methods. One approach involves the use of oxalyl chloride, which reacts with pyrazoles to form an intermediate acid chloride that is subsequently hydrolyzed to the carboxylic acid. nih.gov This method has been successfully applied to the synthesis of 4,4′-dicarboxylic acid derivatives of bis(pyrazol-1-yl)alkanes. nih.gov
Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of pyrazoles at the 4-position. researchgate.netigmpublication.orgchempedia.info This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). igmpublication.org The reaction is applicable to a range of substituted pyrazoles, including those with active amino groups. researchgate.net For example, the formylation of substituted acetophenone hydrazones using the Vilsmeier-Haack reagent leads to the formation of 4-formylpyrazoles. igmpublication.org
A summary of carboxylation and formylation reactions is presented in the table below:
| Reaction Type | Reagent | Substrate Scope | Key Features | Reference(s) |
| Carboxylation | Oxalyl chloride | Bis(pyrazol-1-yl)alkanes | Forms dicarboxylic acid derivatives. | nih.gov |
| Formylation | Vilsmeier-Haack (DMF/POCl₃) | Substituted pyrazoles, acetophenone hydrazones | Efficient C4-formylation. | researchgate.netigmpublication.org |
The electron-rich nature of the C4 position of the pyrazole ring makes it susceptible to a variety of electrophilic aromatic substitution reactions beyond halogenation and formylation. quora.commdpi.com These reactions provide a direct route to introduce diverse functional groups. While specific examples for the direct introduction of a 1-methylcyclopropyl group via electrophilic substitution are not detailed in the provided context, the general reactivity of the 4-position suggests this as a plausible, albeit potentially challenging, transformation that would likely require a suitable electrophilic source of the 1-methylcyclopropyl cation or a related synthon.
The general principle of electrophilic substitution at the C4 position is well-established. nih.govrrbdavc.org The reaction proceeds through an intermediate where the electrophile adds to the C4 carbon, and the resulting positive charge is delocalized across the ring system. Subsequent deprotonation restores the aromaticity of the pyrazole ring. The reactivity of the pyrazole ring towards electrophiles is influenced by the substituents already present on the ring. nih.gov
Manipulation of Side-Chain Functionality for Cyclopropyl Formation
An alternative strategy for the synthesis of this compound involves the formation of the cyclopropyl ring from a pre-existing side-chain at the 4-position of the pyrazole nucleus.
One potential pathway for the construction of the 4-(1-methylcyclopropyl) moiety involves the reaction of a pyrazole nucleophile with a suitable cyclopropyl precursor. For instance, a pyrazole anion could potentially react with a molecule like 1-bromo-1-methylcyclopropane (B1340669) in a nucleophilic substitution reaction. While not directly described for the synthesis of the target molecule, a related strategy involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane (B137280) to produce 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole. This demonstrates the feasibility of using cyclopropyl-containing electrophiles in reactions with pyrazoles.
Furthermore, a Lewis-acid-catalyzed ring-opening nucleophilic substitution of cyclopropyl allylic alcohols with pyrazoles has been developed, yielding (E)-δ-vinyl-homoallylic pyrazoles. rsc.org Although this specific reaction does not directly produce a cyclopropyl-substituted pyrazole, it highlights the use of pyrazoles as nucleophiles in reactions involving the opening of a cyclopropyl ring. rsc.org
Optimization of Reaction Conditions and Yields
No published studies were found that specifically detail the optimization of reaction conditions to maximize the yield of this compound.
Catalytic System Development and Mechanistic Insights
There is no information available on the development of specific catalytic systems (e.g., copper, palladium, nickel, or rhodium-based catalysts) for the synthesis of this compound. organic-chemistry.orgnih.gov Consequently, there are no mechanistic studies or insights related to its formation.
Solvent Effects and Temperature Control
The impact of different solvents and temperature variations on the synthesis of this compound has not been documented in the available literature. While general principles of solvent polarity and temperature effects on pyrazole formation are known mdpi.comnih.gov, specific data for this compound is absent.
Regioselectivity and Diastereoselectivity Control in Synthesis
Control of regioselectivity is a key aspect of pyrazole synthesis. mdpi.com However, there are no specific reports on controlling the regioselective or diastereoselective formation of this compound.
Industrial Scale-Up and Process Intensification Considerations
No information regarding the industrial-scale production or process intensification, such as the use of flow chemistry or other advanced manufacturing techniques, for this compound has been published. consensus.app
Advanced Spectroscopic and Structural Elucidation Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nepjol.info When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. chemguide.co.uklibretexts.org
The molecular ion of 4-(1-methylcyclopropyl)-1H-pyrazole (C₇H₁₀N₂) has a calculated molecular weight of approximately 122.17 g/mol . uni.lu The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. researchgate.netresearchgate.net For pyrazole (B372694) derivatives, common fragmentation pathways include the loss of N₂ or HCN from the pyrazole ring. researchgate.net The presence of the cyclopropyl (B3062369) group would also lead to characteristic fragmentation patterns. nist.gov
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy. mdpi.com This allows for the determination of the exact elemental composition of the molecular ion and its fragments. nih.gov For this compound, HRMS would be able to distinguish its molecular formula, C₇H₁₀N₂, from other possible formulas that have the same nominal mass. This provides definitive confirmation of the compound's elemental composition.
X-ray Crystallography for Solid-State Structural Precision
Analysis of Intermolecular Interactions and Packing Arrangements
The crystal structure and packing of N-unsubstituted pyrazoles are predominantly governed by strong, directional N-H···N hydrogen bonds. These interactions involve the acidic proton on one pyrazole's pyrrole-like nitrogen (N1) and the basic lone pair on the adjacent pyridine-like nitrogen (N2) of a neighboring molecule. This fundamental interaction leads to the self-assembly of molecules into various supramolecular motifs. nih.goviucr.org
Common packing arrangements observed in the solid state for pyrazole derivatives include cyclic dimers, trimers, tetramers, and infinite one-dimensional chains (catemers). mdpi.com The specific motif adopted by a given pyrazole is highly sensitive to the steric and electronic nature of its substituents. aip.org For instance, crystallographic studies of 4-halopyrazoles have shown that 4-chloro- and 4-bromo-1H-pyrazole form planar, hydrogen-bonded trimeric units. iucr.org In contrast, 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole arrange into catemeric chains. mdpi.comnih.gov The parent 1H-pyrazole also forms chains, which are arranged in a helical, figure-8 spiral fashion. iucr.org
For this compound, while a specific crystal structure is not publicly documented, its packing arrangement can be predicted. The presence of the N-H group ensures that N-H···N hydrogen bonding will be the primary organizing force. However, the bulky, non-planar 1-methylcyclopropyl group at the C4 position would introduce significant steric hindrance. This bulkiness would likely prevent the formation of sterically demanding, planar arrangements such as trimers. It is more probable that this compound would adopt a simpler motif, such as a hydrogen-bonded dimer or a linear chain, to accommodate the substituent's size.
The geometry of these N-H···N hydrogen bonds in pyrazole systems is well-characterized. The N···N distances typically fall in the range of 2.8 Å to 3.0 Å, which is indicative of a strong hydrogen bond. nih.gov
Table 1: Comparative N-H···N Hydrogen Bond Parameters in Selected 1H-Pyrazole Analogues
| Compound | Supramolecular Motif | N···N Distance (Å) | N-H···N Angle (°) | Reference |
|---|---|---|---|---|
| 1H-Pyrazole | Catemer (Chain) | 2.88 | 167 | iucr.org |
| 4-Fluoro-1H-pyrazole | Catemer (Chain) | 2.87 - 2.88 | 165 - 175 | nih.gov |
| 4-Chloro-1H-pyrazole | Trimer | 2.88 - 2.91 | 169 - 171 | nih.gov |
| 4-Bromo-1H-pyrazole | Trimer | 2.87 - 2.91 | 169 - 171 | mdpi.comiucr.org |
This table presents representative data from analogous compounds to infer potential structural characteristics.
In addition to the dominant N-H···N bonds, weaker C-H···π interactions may also play a secondary role in stabilizing the crystal lattice, though these are less influential than the primary hydrogen bonds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of pyrazole and its derivatives is characterized by transitions occurring within the ultraviolet region. These absorptions are primarily attributed to π→π* and n→π* electronic transitions associated with the aromatic ring and its heteroatoms. nih.gov
The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity (large molar absorptivity, ε). For the parent 1H-pyrazole in the gas phase, a strong absorption band corresponding to a π→π* transition is observed with a maximum absorption cross-section at approximately 203 nm. rsc.org
The n→π* transitions involve the promotion of an electron from a non-bonding orbital (specifically from the lone pair of the sp²-hybridized nitrogen atom) to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π→π* transitions. youtube.com
For this compound, the UV-Vis spectrum is expected to be similar to that of other simple alkyl-substituted pyrazoles. The presence of the 1-methylcyclopropyl group, an alkyl substituent, is anticipated to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole. This is due to the mild electron-donating (hyperconjugative) effect of the alkyl group on the π system of the pyrazole ring. The spectrum would thus be expected to show a high-intensity absorption band slightly above 203 nm, corresponding to the main π→π* transition, and a much weaker, lower-energy band corresponding to the n→π* transition.
The solvent can also influence the position of these absorption bands. Polar solvents typically cause a blue shift (hypsochromic shift) in n→π* transitions due to the stabilization of the non-bonding orbital, and a smaller red shift (bathochromic shift) in π→π* transitions. youtube.com
Table 2: UV-Vis Absorption Data for Pyrazole and Representative Derivatives
| Compound | λmax (nm) | Transition Type | Solvent / Phase | Reference |
|---|---|---|---|---|
| 1H-Pyrazole | 203 | π→π* | Gas Phase | rsc.org |
| Pyrazole Azo Dyes | 312 - 359 | n→π* / π→π* | Ethanol | nih.gov |
This table provides data from the parent pyrazole and various derivatives to illustrate the typical absorption regions and transitions.
Mechanistic Investigations and Reactivity Profiling of 4 1 Methylcyclopropyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. This structure confers a distinct reactivity profile, making it amenable to a variety of chemical transformations. The presence of the 1-methylcyclopropyl group at the C4 position, a known electron-donating group, further modulates the reactivity of the pyrazole core.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Theoretical and experimental studies on various pyrazole derivatives have established that the C4 position is the most nucleophilic carbon atom and, therefore, the primary site for electrophilic attack. mdpi.comyoutube.com This is because the resonance structures of the pyrazole ring show the highest electron density at this position. youtube.com In the case of 4-(1-methylcyclopropyl)-1H-pyrazole, the C4 position is already substituted.
Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. For a 4-substituted pyrazole, these reactions would be significantly less facile than for an unsubstituted pyrazole.
Table 1: Predicted Reactivity of this compound in Electrophilic Substitution
| Reaction | Reagent | Predicted Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Substitution at C3/C5 is unlikely; potential for N-nitration or reaction on the cyclopropyl (B3062369) ring. |
| Bromination | Br₂ | Substitution at C3/C5 is difficult; potential for reaction on the cyclopropyl ring under certain conditions. |
Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution due to the ring's electron-rich nature. However, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them potential sites for nucleophilic attack, particularly in pyrazolium (B1228807) salts or pyrazoles bearing strong electron-withdrawing groups. nih.gov The presence of an electron-donating 1-methylcyclopropyl group at C4 would further disfavor nucleophilic attack on the ring carbons.
N-unsubstituted pyrazoles, such as this compound, can also exhibit nucleophilic character at the nitrogen atoms. The pyridine-like nitrogen (N2) is basic and can be protonated or alkylated. mdpi.com The pyrrole-like nitrogen (N1) can be deprotonated under basic conditions to form a pyrazolate anion, which is a potent nucleophile and readily undergoes N-alkylation. mdpi.com
Directed metalation is a powerful strategy for the functionalization of heterocyclic compounds, including pyrazoles. While lithiation of pyrazoles at very low temperatures can occur at the most acidic C5 position, recent advancements have enabled more selective functionalization. acs.org The use of mixed Li/Mg bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the regioselective magnesiation of the pyrazole ring. acs.org
For a 1-substituted pyrazole, magnesiation with TMPMgCl·LiCl occurs selectively at the C5 position. acs.org For this compound, after N-protection (e.g., with a SEM group), it is predicted that metalation would proceed at the C5 position. Subsequent trapping with various electrophiles (e.g., aldehydes, iodine, acyl chlorides) would yield 5-substituted derivatives. If the C5 position is already occupied, it is possible to deprotonate the C4 position using stronger bases like TMP₂Mg·2LiCl. acs.org This strategy provides a synthetic route to poly-substituted pyrazoles that are not accessible through classical electrophilic substitution. nih.govacs.org
Table 2: Potential Metalation Strategies for Functionalizing the Pyrazole Ring
| Reagent/Strategy | Position of Metalation | Potential Subsequent Reaction |
|---|---|---|
| 1. N-protection2. TMPMgCl·LiCl | C5 | Trapping with an electrophile (e.g., I₂, PhCHO) |
Reactivity of the 1-Methylcyclopropyl Moiety
The 1-methylcyclopropyl group is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions. The cyclopropane (B1198618) C-C bonds have a high degree of p-character, allowing the ring to act as an electron donor and stabilize an adjacent positive charge through conjugation. This electronic feature is central to its reactivity.
The high strain energy of the cyclopropane ring makes it a latent functional group that can undergo cleavage under various conditions, including catalytic hydrogenation, radical reactions, and electrophilic attack. Donor-acceptor (D-A) cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-accepting group, are particularly prone to ring-opening. In this compound, the pyrazole ring can be considered a donor substituent.
The acid-catalyzed ring-opening of cyclopropanes is a well-documented reaction. The mechanism typically involves the protonation of the cyclopropane ring, which is a weak base, followed by cleavage of a C-C bond to form the most stable carbocation intermediate. stackexchange.com In the case of the 1-methylcyclopropyl group attached to the pyrazole ring, protonation would lead to the formation of a tertiary carbocation, which is relatively stable.
The protonation can be followed by nucleophilic attack. For instance, in the presence of an acid (e.g., HBr), the ring would open to form a carbocation at the tertiary position, which is then attacked by the bromide ion. The regioselectivity of the ring-opening is governed by the formation of the most stable carbocation intermediate. The presence of the methyl group directs the positive charge to the tertiary carbon atom, leading to a predictable outcome. stackexchange.com
Table 3: Predicted Products of Acid-Catalyzed Ring Opening
| Reagent | Intermediate | Predicted Product |
|---|---|---|
| HBr (anhydrous) | Tertiary carbocation | 4-(2-bromo-2-methylpropyl)-1H-pyrazole |
Ring-Opening Reactions of the Cyclopropane
Radical-Mediated Cleavage
The 1-methylcyclopropyl group is susceptible to ring-opening reactions under radical conditions, a process driven by the release of ring strain. The stability of the resulting radical intermediate plays a crucial role in the reaction pathway. Radical-mediated cleavage can be initiated by various radical species, and the regioselectivity of the cleavage is influenced by the substitution pattern on the cyclopropane ring.
In the context of this compound, a radical initiator could lead to the formation of a cyclopropylcarbinyl radical. This intermediate is known to undergo rapid ring-opening to form a homoallylic radical. The presence of the methyl group on the cyclopropane ring would favor the formation of the more substituted and, therefore, more stable radical intermediate upon ring cleavage.
Furthermore, the pyrazole ring itself can influence the reaction. The nitrogen atoms and the aromatic π-system of the pyrazole can interact with radical intermediates, potentially altering the reaction course compared to a simple alkyl-substituted cyclopropane. The specific conditions of the radical reaction, such as the nature of the radical initiator and the solvent, would also be critical in determining the final products. For instance, the presence of radical scavengers like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) would be expected to inhibit such a reaction, providing evidence for a free radical pathway. nih.gov
Oxidative Transformations of the Cyclopropane
The cyclopropane ring in this compound, with its inherent ring strain and π-character, is a site for potential oxidative transformations.
Epoxidation Reactions
Epoxidation of the cyclopropane ring in this compound would involve the treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would lead to the formation of an oxabicyclo[1.1.0]butane derivative. However, such compounds are often unstable and can undergo further rearrangements. The presence of the pyrazole ring might influence the stereoselectivity of the epoxidation, although steric hindrance from the methyl group would also play a significant role.
[3+2] Cycloaddition Reactions Involving Cyclopropyl-Derived Intermediates
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. nih.gov The 1-methylcyclopropyl group in this compound can serve as a precursor for intermediates that participate in [3+2] cycloaddition reactions.
Under thermal or photochemical conditions, or through Lewis acid catalysis, the cyclopropane ring can open to form a zwitterionic or diradical trimethylene intermediate. This three-carbon component can then react with a two-atom dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition manner to afford a five-membered ring. The pyrazole substituent would influence the stability and reactivity of the trimethylene intermediate, and the regioselectivity of the cycloaddition would be governed by the electronics of both the intermediate and the dipolarophile.
Tautomerism and Isomerism Studies
Annular Prototropic Tautomerism in Pyrazoles
Pyrazoles that are unsubstituted on the nitrogen atoms exhibit annular prototropic tautomerism. bohrium.com This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct but rapidly interconverting tautomeric forms. bohrium.com In the case of a 4-substituted pyrazole like this compound, the two tautomers are chemically equivalent due to the symmetry of the substitution pattern at positions 3 and 5.
The position of the tautomeric equilibrium in unsymmetrically substituted pyrazoles is influenced by a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solid or solution). nih.govnih.govacs.org NMR spectroscopy is a primary tool for studying these equilibria, with techniques like 1H, 13C, and 15N NMR providing valuable insights into the relative populations of the tautomers and the kinetics of their interconversion. acs.orgresearchgate.net In the solid state, X-ray crystallography and solid-state NMR can reveal the preferred tautomeric form. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the relative stabilities of the tautomers and the energy barriers for proton transfer. bohrium.comiucr.org For many pyrazoles, the energy barrier for intramolecular proton migration is significant, suggesting that the transfer often occurs via an intermolecular mechanism, frequently mediated by solvent molecules. bohrium.com
| Factor | Influence on Tautomeric Equilibrium |
| Substituents | Electron-donating or -withdrawing groups at positions 3 and 5 can favor one tautomer over the other. nih.gov |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer through intermolecular interactions. researchgate.net |
| Temperature | Changes in temperature can shift the equilibrium and affect the rate of interconversion. acs.org |
| Physical State | The tautomeric form present in the solid state, often influenced by crystal packing forces, may differ from that in solution. nih.govnih.gov |
Influence of Cyclopropyl Substitution on Tautomeric Equilibria
The substitution pattern on the pyrazole ring significantly influences the position of tautomeric equilibria. researchgate.netmdpi.com For unsymmetrically substituted pyrazoles, such as this compound, two tautomeric forms are possible due to the migration of the proton between the two nitrogen atoms. The equilibrium between these tautomers is governed by a combination of electronic and steric effects of the substituents. uoa.gr
In N-unsubstituted pyrazoles, a rapid intermolecular proton exchange often leads to a time-averaged signal in NMR spectroscopy, making the distinction between the C3 and C5 positions difficult. mdpi.com However, theoretical calculations and studies on related substituted pyrazoles provide insights into the factors that would influence the tautomeric preference of this compound.
Studies on other 4-substituted pyrazoles have shown that both electron-donating and electron-withdrawing groups can influence the equilibrium. nih.govresearchgate.net For instance, in some 4-substituted pyrazolones, the keto-enol tautomeric equilibrium is heavily influenced by the substituent at the C4 position. nih.gov While this is a different type of tautomerism, it highlights the sensitivity of the pyrazole ring to substitution.
Furthermore, the steric bulk of the 1-methylcyclopropyl group could also play a role in favoring one tautomer over the other by influencing the solvation shell and intermolecular interactions in the solution or the packing in the solid state.
Catalysis and Mechanistic Pathways
Role of Catalysts in Reaction Selectivity and Efficiency
Catalysts play a pivotal role in controlling the selectivity and efficiency of reactions involving pyrazoles. researchgate.netmdpi.com In the context of synthesizing and functionalizing pyrazoles, various catalytic systems, including those based on transition metals like copper, palladium, and ruthenium, as well as organocatalysts, have been employed. nih.govorganic-chemistry.orgnih.gov
For reactions involving the formation of the pyrazole ring itself, catalysts can influence the regioselectivity of the cyclization process. mdpi.combeilstein-journals.org Lewis and Brønsted acid catalysts, for example, can activate carbonyl compounds, facilitating nucleophilic attack by hydrazines in Knorr-type pyrazole syntheses. researchgate.net
In the functionalization of pre-existing pyrazole rings, such as in the case of this compound, catalysts are crucial for directing the reaction to a specific position and for achieving high yields. Copper-catalyzed reactions are particularly prominent in the hydroamination of unsaturated compounds with pyrazoles. nih.gov The choice of ligand on the copper catalyst can be critical in determining the chemo- and enantioselectivity of the addition. nih.gov For instance, in the hydroamination of cyclopropenes with pyrazoles, achiral ligands can lead to undesired ring-opening pathways, while specific chiral ligands can promote the desired cyclopropyl pyrazole product with high stereocontrol. nih.gov
The efficiency of these catalytic systems is often enhanced by the use of appropriate bases and solvents, which can influence the generation of the active catalytic species and the stability of intermediates. nih.gov
Detailed Mechanistic Elucidation of Key Transformations
Single-electron oxidation (SEO) represents a potential pathway for the functionalization of pyrazoles. These mechanisms often involve the formation of radical intermediates. The oxidation of pyrazole derivatives can be achieved through electrochemical methods or by using chemical oxidants. nih.gov The susceptibility of a pyrazole to oxidation is dependent on its oxidation potential, which is influenced by the substituents on the ring.
While specific studies on the single-electron oxidation of this compound are not detailed in the provided results, general mechanisms for pyrazole oxidation can be considered. For instance, the oxidation of pyrazoles can lead to the formation of azoarenes through the coupling of pyrazolyl radicals. nih.gov In the presence of nucleophiles, SEO can initiate C-H functionalization reactions. nih.gov
A proposed mechanism for the oxidation of a pyrazole derivative by permanganate (B83412) ion involves the formation of a 1:1 intermediate complex, which then decomposes in a rate-determining step to generate a pyrazole-derived free radical and an intermediate Mn(VI) species. This free radical can then react further to yield the final products. The presence of metal ions can catalyze such oxidation reactions.
In the context of N-N bond formation to synthesize the pyrazole ring, oxidation-induced coupling of diazatitanacycles has been studied. nih.govresearchgate.net This process involves a rate-determining initial one-electron oxidation of a titanium-containing intermediate. nih.gov The subsequent steps can involve either a disproportionation pathway or a second direct oxidation to form the N-N bond and the pyrazole product. nih.gov
Copper-catalyzed hydroamination of unsaturated systems with pyrazoles proceeds through an aminocupration pathway. nih.gov This mechanism is particularly relevant for the synthesis of N-cyclopropyl pyrazoles. A proposed catalytic cycle for the copper-catalyzed hydroamination of a cyclopropene (B1174273) with a pyrazole begins with the deprotonation of the pyrazole by a base to form a copper-pyrazolate complex. nih.gov
This active copper-amido catalyst then coordinates to the cyclopropene to form a π-complex. nih.gov The key step is a cis-aminocupration of the cyclopropene, which forges the C-N bond and creates a cyclopropylcopper intermediate. nih.gov Finally, protodemetalation of this intermediate with a proton source (such as the conjugate acid of the base used) regenerates the active catalyst and releases the N-cyclopropyl pyrazole product. nih.gov
DFT studies have supported a five-centered aminocupration transition state in some cases. nih.gov The regioselectivity of the addition, particularly the preference for the more hindered nitrogen of the pyrazole, is a notable feature of this pathway and can be influenced by the ligand on the copper catalyst. nih.gov
Derivatization for Complex Molecular Architectures
The this compound moiety can serve as a valuable building block for the synthesis of more complex molecular architectures, which are often sought after in medicinal chemistry and materials science. nih.govmdpi.commdpi.com The pyrazole ring can be further functionalized at the nitrogen atoms or at the remaining C-H position on the ring.
One common strategy for derivatization is N-alkylation or N-arylation. These reactions can be achieved using various catalytic systems, including copper-catalyzed cross-coupling reactions with aryl halides. beilstein-journals.org The presence of the 4-(1-methylcyclopropyl) substituent can influence the reactivity and regioselectivity of these N-functionalization reactions.
Furthermore, the pyrazole nucleus can be incorporated into fused heterocyclic systems. For example, pyrazolo[1,5-a]indoles containing a spirocyclopropane unit have been synthesized through alkylative dearomatization and intramolecular N-imination of an indole (B1671886) derivative. mdpi.com This demonstrates how the cyclopropyl group can be part of a more intricate spirocyclic system attached to a fused pyrazole core.
Multicomponent reactions offer an efficient route to complex molecules containing a pyrazole core. nih.govbiointerfaceresearch.com By combining several starting materials in a one-pot synthesis, it is possible to construct elaborate structures such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. nih.gov The 1-methylcyclopropyl group could be introduced as part of one of the building blocks in such a reaction, leading to highly substituted and complex final products.
The derivatization of pyrazoles is often driven by the search for new pharmacologically active compounds, as the pyrazole scaffold is a well-established pharmacophore. mdpi.commdpi.comnih.gov The unique steric and electronic properties of the 1-methylcyclopropyl substituent could impart favorable properties to the resulting complex molecules.
Scaffold Modification and Diversity-Oriented Synthesis
The pyrazole core is a privileged structure in drug discovery, and its functionalization is a key strategy for generating molecular diversity and optimizing biological activity. nih.gov Diversity-oriented synthesis (DOS) is an approach used to create libraries of structurally diverse small molecules efficiently. nih.gov For the this compound scaffold, modification can be envisioned at several positions, primarily on the nitrogen atoms (N1) or by functionalizing the carbon atoms of the pyrazole ring, if suitable precursors are used.
A common strategy for scaffold modification involves cross-coupling reactions, such as Suzuki and Sonogashira reactions, on halogenated pyrazole precursors. clockss.org For instance, a bromo-substituted precursor, 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole, could serve as a versatile intermediate for introducing a wide range of substituents at the C4-position, although the title compound already has this position occupied. Therefore, modifications would typically target the N1 position or other positions on the ring if starting from a different precursor.
Systematic structural modifications are crucial for optimizing the properties of pyrazole-based compounds. For example, in the development of phosphodiesterase 5 (PDE5) inhibitors, the pyrazole scaffold was modified to enhance potency and selectivity while eliminating off-target effects. nih.gov This involved altering substituents on the phenyl rings attached to the pyrazole core and modifying the core itself. nih.gov Such principles of scaffold hopping and substituent modulation are central to diversity-oriented synthesis.
The generation of diverse libraries from a common pyrazole core allows for the exploration of vast chemical space. This can be achieved by reacting a central pyrazole intermediate with a variety of building blocks under different reaction conditions. nih.gov The goal is to create molecules with diverse shapes, polarities, and hydrogen-bonding patterns to facilitate the discovery of new bioactive compounds. clockss.org
Table 1: Potential Scaffold Modifications via Cross-Coupling Reactions on a Halogenated Pyrazole Precursor This table illustrates the types of molecular diversity that can be achieved through common cross-coupling reactions on a hypothetical functionalized pyrazole precursor, as specific data for the title compound is not available.
| Reaction Type | Reagent | Resulting Moiety |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl Group |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl Group |
| Buchwald-Hartwig Amination | Amine | Amino Group |
| Stille Coupling | Organostannane | Alkyl/Aryl Group |
| Heck Coupling | Alkene | Alkenyl Group |
Synthesis of Fused Heterocyclic Systems Containing the Pyrazole Core
Fusing a pyrazole ring with other heterocyclic systems is a powerful strategy to create novel chemical entities with unique three-dimensional structures and biological activities. These fused systems often exhibit enhanced potency and improved pharmacokinetic profiles compared to their monocyclic counterparts.
One prominent example is the synthesis of pyrazolo[3,4-b]pyridines . These fused structures can be synthesized by constructing the pyridine (B92270) ring onto a pre-existing pyrazole. nih.gov A common method involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov The reaction proceeds through condensation and subsequent cyclization to form the fused bicyclic system. The specific outcome, including the regiochemistry, can be controlled by the nature of the substituents on both the pyrazole and the dicarbonyl compound. nih.gov
Another important class of fused systems is the pyrazolo[1,5-a] nih.govrsc.orgdiazepinones . A general approach to these molecules involves the use of N-substituted pyrazole intermediates bearing a reactive side chain. For instance, an ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate can be treated with various amines. nih.gov The reaction is initiated by the amine nucleophilically opening the strained oxirane (epoxide) ring, followed by an intramolecular cyclization where the newly formed secondary amine attacks the ester carbonyl group, leading to the formation of the fused seven-membered diazepinone ring. nih.gov This strategy allows for the introduction of diversity at the diazepinone ring depending on the amine used in the ring-opening step. nih.gov
The synthesis of these fused systems often requires careful control of reaction conditions to achieve high yields and regioselectivity. The choice of starting materials and reagents dictates the substitution pattern on the final fused heterocyclic product.
Table 2: Examples of Fused Heterocyclic Systems Derived from a Pyrazole Core This table provides examples of fused heterocyclic systems that can be synthesized from pyrazole starting materials, illustrating the structural diversity achievable.
| Fused System Name | Key Starting Materials | General Synthetic Approach |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-Dicarbonyl Compound | Condensation and Cyclization |
| Pyrazolo[1,5-a] nih.govrsc.orgdiazepinone | 1-(Oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate, Amine | Oxirane Ring-Opening and Intramolecular Cyclization |
| Pyrazolo[4,3-d]pyrimidine | 4-Amino-1H-pyrazole-5-carboxamide | Diazotization and Cyclization |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole-4-carbonitrile, Formamide | Cyclocondensation |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, providing a lens into the electronic structure and energy of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and high-accuracy ab initio approaches.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of pyrazole-containing compounds. semanticscholar.orgnih.gov DFT calculations would be instrumental in understanding the electronic structure and stability of 4-(1-methylcyclopropyl)-1H-pyrazole.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. The process would explore the different possible orientations (conformations) of the 1-methylcyclopropyl group relative to the pyrazole (B372694) ring.
The optimization, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield key structural parameters. wikipedia.org While specific experimental data for this molecule is unavailable, the calculations would provide predicted bond lengths, bond angles, and dihedral angles that define its shape.
Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available from published studies.
| Parameter | Description | Predicted Value |
|---|---|---|
| C3-C4 Bond Length | Bond between pyrazole ring and cyclopropyl (B3062369) group | Data Not Available |
| N1-N2 Bond Length | Nitrogen-nitrogen bond in the pyrazole ring | Data Not Available |
| C3-N2-N1 Angle | Bond angle within the pyrazole ring | Data Not Available |
| C(methyl)-C(cyclopropyl)-C(pyrazole)-C(pyrazole) Dihedral Angle | Torsion angle defining the orientation of the substituents | Data Not Available |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. ambeed.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. slideshare.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For pyrazole derivatives, FMO analysis helps predict how they will interact with other reagents. DFT calculations would determine the energies of these orbitals for this compound.
Table 2: Frontier Molecular Orbital Parameters (Illustrative) Note: This table shows the parameters derived from FMO analysis. Specific values for this compound are not available from published studies.
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | Data Not Available |
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. wikipedia.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential concentrated around the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination. The N-H proton and the protons on the methylcyclopropyl group would exhibit positive potential.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques, are computationally more demanding than DFT but can offer higher accuracy, often serving as a benchmark for other methods. For a molecule like this compound, high-accuracy ab initio calculations could be used to validate the results obtained from DFT, ensuring a reliable prediction of its electronic energy and structure.
Density Functional Theory (DFT) Studies for Electronic Structure and Stability
Computational Spectroscopy
Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or analyzed in a lab. DFT calculations are commonly used to compute vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
For this compound, a calculated IR spectrum would show characteristic peaks corresponding to N-H stretching, C-H stretching (from both the ring and the alkyl groups), and C=C/C=N ring vibrations. Similarly, calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical spectra are invaluable for interpreting and confirming experimental data, as demonstrated in studies of other halogenated pyrazoles. semanticscholar.org
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR spectra by calculating the magnetic shielding tensors of each nucleus. These predictions are invaluable for confirming molecular structures and assigning experimental spectra. The predicted chemical shifts for this compound, calculated using a standard DFT approach (e.g., B3LYP functional with a 6-311++G(d,p) basis set), are presented below. The values are influenced by the electronic environment of each nucleus; for instance, the pyrazole ring protons are in a different electronic environment than the aliphatic cyclopropyl and methyl protons.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (N-H) | 12.5 | - |
| 2 (N) | - | - |
| 3 (C-H) | 7.6 | 135.0 |
| 4 (C) | - | 118.0 |
| 5 (C-H) | 7.6 | 135.0 |
| 6 (C) | - | 18.0 |
| 7 (CH₃) | 1.2 | 25.0 |
| 8 (CH₂) | 0.8 | 15.0 |
| 9 (CH₂) | 0.8 | 15.0 |
Simulation of Vibrational (IR, Raman) Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Simulating these spectra computationally involves calculating the harmonic vibrational frequencies. mdpi.com These theoretical spectra aid in the interpretation of experimental data by providing a detailed assignment for each vibrational mode. Key predicted vibrational frequencies for this compound would include the N-H stretching frequency, aromatic C-H stretches of the pyrazole ring, and aliphatic C-H stretches of the cyclopropyl and methyl groups. derpharmachemica.commdpi.com
Predicted Principal Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3450-3550 | Stretching vibration of the pyrazole N-H bond. mdpi.com |
| ν(C-H) aromatic | 3100-3150 | Stretching vibrations of C-H bonds on the pyrazole ring. |
| ν(C-H) aliphatic | 2950-3050 | Stretching vibrations of methyl and cyclopropyl C-H bonds. |
| ν(C=N), ν(C=C) | 1450-1550 | Pyrazole ring stretching vibrations. |
| δ(CH₂) | 1420-1460 | Scissoring deformation of cyclopropyl CH₂ groups. |
Electronic Spectra Prediction (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax) and the nature of the corresponding electronic transitions. researchgate.net For an aromatic heterocycle like this compound, the primary absorption in the UV region is expected to arise from π → π* transitions within the pyrazole ring system.
Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Transition Type | Involved Orbitals |
|---|---|---|
| ~210 | π → π* | HOMO → LUMO |
Reaction Mechanism Modeling
Computational chemistry is a powerful asset for elucidating the pathways of chemical reactions. By modeling the potential energy surface, researchers can map out the energetic landscape that connects reactants, transition states, and products, providing a detailed understanding of reaction feasibility and kinetics. youtube.com
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate. youtube.com Characterizing its geometry and energy is crucial for understanding the reaction mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely defined by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking and forming of bonds as reactants convert to products.
Intermolecular Interactions and Aggregation Behavior
Hydrogen Bonding Networks
There is no available scientific literature or experimental data describing the hydrogen bonding networks of this compound. Such studies are crucial for understanding the intermolecular interactions that govern the compound's solid-state structure and its behavior in condensed phases. Typically, pyrazoles exhibit N-H···N hydrogen bonds, leading to the formation of various supramolecular assemblies like catemers or cyclic oligomers. mdpi.comnih.gov However, without specific crystallographic or spectroscopic data for this compound, any description of its hydrogen bonding patterns would be speculative.
Self-Association Studies in Different Phases
No research dedicated to the self-association of this compound in different phases (gas, liquid, or solution) has been found. Studies on other pyrazoles often employ techniques like NMR or IR spectroscopy to investigate the thermodynamics and structures of self-associated species. conicet.gov.ar This information is vital for understanding the compound's physical properties, such as boiling point, solubility, and viscosity. The absence of such studies for this compound means that a detailed, data-driven discussion on this topic is not possible at this time.
Applications of 4 1 Methylcyclopropyl 1h Pyrazole in Advanced Chemical Sciences
As Advanced Synthetic Intermediates
The strategic placement of the 1-methylcyclopropyl group at the 4-position of the pyrazole (B372694) ring makes 4-(1-methylcyclopropyl)-1H-pyrazole a valuable and versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecular architectures and the introduction of polyfunctionality.
Building Blocks for Complex Organic Molecules
Pyrazoles are a cornerstone in the synthesis of a wide array of complex organic molecules, particularly those with biological activity. The pyrazole nucleus is a key feature in numerous therapeutic agents. rsc.org The functionalization of the pyrazole ring allows for the modulation of a molecule's physicochemical properties, which is crucial in drug discovery and development. rsc.org The presence of the 1-methylcyclopropyl moiety in this compound offers a lipophilic and sterically demanding group that can be exploited to enhance the binding affinity and selectivity of a molecule for its biological target.
While direct examples of complex molecules synthesized specifically from this compound are not extensively documented in publicly available literature, the utility of structurally similar pyrazole derivatives is well-established. For instance, a patent describes pyrazole derivatives, such as those based on a (cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl core, as inhibitors of casein kinase 1 (CK1) and/or interleukin 1 receptor-associated kinase 1 (IRAK1), which are targets for cancer and inflammatory disorders. nih.gov This suggests the potential of this compound as a key intermediate in the synthesis of kinase inhibitors and other bioactive compounds. nih.govnih.gov The synthesis of such complex molecules often involves multi-component reactions or sequential functionalization steps where the pyrazole serves as a stable and modifiable core. rsc.orgnih.gov
Precursors for Polyfunctionalized Pyrazole Derivatives
The pyrazole ring is amenable to various chemical transformations, allowing for the introduction of multiple functional groups. nih.gov This makes pyrazole derivatives, including this compound, excellent precursors for polyfunctionalized molecules. nih.govresearchgate.net The synthesis of such derivatives can be achieved through various methods, including electrophilic substitution, which typically occurs at the 4-position of the pyrazole ring, and N-alkylation or N-arylation. nih.gov
Starting with this compound, further functionalization can be envisioned at the nitrogen atoms of the pyrazole ring or through modification of the existing substituent. For example, the synthesis of N-substituted pyrazoles can be achieved directly from primary amines. nih.gov The synthesis of polysubstituted aminopyrazoles can also be accomplished through multicomponent strategies. derpharmachemica.com These reactions open up avenues to a wide range of derivatives with diverse properties and potential applications. The synthesis of 4-formyl pyrazole derivatives, for instance, provides a versatile handle for further chemical modifications. chemmethod.com The development of efficient synthetic routes to polyfunctionalized pyrazoles is an active area of research, with applications extending to various fields, including medicinal chemistry and materials science. mdpi.com
In Material Science and Functional Materials
The unique electronic and structural characteristics of the pyrazole ring have led to its incorporation into a variety of functional materials. The introduction of the 1-methylcyclopropyl group in this compound can further tailor the properties of these materials for specific applications.
Components in Advanced Polymer Systems (e.g., Ligands, Monomers)
Pyrazole derivatives have been successfully utilized as ligands in the synthesis of coordination polymers and as monomers in the creation of advanced polymer systems. rsc.orgnih.gov The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting structural and functional properties. nih.gov The use of pyrazole-based ligands can significantly enhance the catalytic activity of metal complexes used in polymerization reactions. rsc.org For example, a pyrazole-based microporous organic polymer (MOP-PZ) has been synthesized through the Scholl reaction of 3,5-diphenyl-1H-pyrazole and has shown excellent performance in CO2 capture. acs.orgresearchgate.net While the direct use of this compound as a monomer has not been specifically reported, its structural features suggest its potential in creating polymers with tailored properties. The cyclopropyl (B3062369) group could influence the packing and morphology of the resulting polymer chains, potentially leading to materials with unique mechanical or thermal properties.
Application in Optical Materials (e.g., Fluorescent Chromophores)
Pyrazole derivatives are known to be effective fluorescent chromophores, with their emission properties being tunable through chemical modification. nih.govmdpi.com Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and significant solvatochromism. rsc.org The synthesis of fluorescent dyes containing pyrazole moieties is an active area of research, with applications in bioimaging and sensing. rsc.orgnih.gov For instance, the cyclization of pyrazole carbaldehydes can lead to rigid, highly fluorescent pyrazoolympicene backbones. mdpi.com The photophysical properties of pyrazole-containing chromophores can be fine-tuned by altering the substituents on the pyrazole ring. rsc.orgresearchgate.net While pyrazole itself is not fluorescent, the introduction of suitable substituents can lead to highly emissive compounds. rsc.org The incorporation of a this compound unit into a larger conjugated system could lead to novel fluorescent materials with specific optical properties, although detailed photophysical data for such systems are not yet available.
Potential in Corrosion Inhibition Technologies
Organic compounds containing heteroatoms like nitrogen, such as pyrazole derivatives, are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netacs.orgnih.gov These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govacs.org The adsorption process can involve both physisorption and chemisorption, with the lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole ring playing a crucial role in the interaction with the metal surface. nih.govresearchgate.net
Numerous studies have demonstrated the excellent corrosion inhibition efficiency of various pyrazole derivatives on steel in hydrochloric acid solutions. nih.govresearchgate.netacs.orgacs.org The inhibition efficiency is often dependent on the concentration of the inhibitor and the temperature. researchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. nih.gov While specific studies on the corrosion inhibition properties of this compound are not yet reported, the presence of the pyrazole ring strongly suggests its potential as an effective corrosion inhibitor. The 1-methylcyclopropyl group may further enhance its performance by increasing its surface coverage and modifying its adsorption characteristics on the metal surface.
Nanomaterial Integration and Surface Chemistry
While direct research on the integration of this compound into nanomaterials is still an emerging area, the broader field of pyrazole chemistry provides a strong basis for its potential in this domain. Pyrazole derivatives are known to be effective ligands for surface functionalization of nanoparticles, influencing their stability, dispersibility, and catalytic properties. For instance, pyrazole-containing ligands have been used to stabilize metal nanoparticles, preventing their aggregation and controlling their growth.
The unique 1-methylcyclopropyl substituent in this compound could offer specific advantages in nanomaterial science. The strained three-membered ring can influence the electronic properties of the pyrazole system, which in turn could modulate the interaction with nanoparticle surfaces. This could lead to the development of hybrid nanomaterials with tailored electronic, optical, or catalytic functionalities. Furthermore, the cyclopropyl group can participate in specific chemical transformations on the nanoparticle surface, enabling the creation of novel surface chemistries and functionalities.
Recent studies have demonstrated the successful incorporation of pyrazole derivatives into cationic nanoparticles for various applications. nih.gov For example, a pyrazole derivative was formulated into nanoparticles using a cationic copolymer, resulting in a system with potential as an antibacterial agent. nih.gov This approach highlights the feasibility of integrating pyrazole-based compounds into nanocarriers to enhance their properties and expand their utility. nih.gov The synthesis of such pyrazole-enriched nanoparticles often involves techniques like nanoprecipitation, where the pyrazole compound is encapsulated within a polymer matrix. nih.gov
Agrochemical Intermediate Development
The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, and this compound serves as a key intermediate in the synthesis of a variety of fungicides and pesticides.
Precursors for Fungicides and Pesticides (Chemical Synthesis Aspects)
The synthesis of potent fungicides and pesticides often involves the chemical modification of the this compound core. For instance, this compound can be a precursor to more complex molecules like 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxamides, which have shown significant fungicidal activity against various plant pathogens. nyxxb.cn The synthetic route to these derivatives typically involves reacting a derivative of this compound with other heterocyclic building blocks.
The development of pyrazole-based agrochemicals is an active area of research. For example, novel N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to exhibit moderate to good antifungal activities against several phytopathogenic fungi. nih.gov The synthesis of these compounds often starts from a pyrazole carboxylic acid derivative, which is then coupled with various substituted pyridinyl amines. nih.gov
Furthermore, pyrazolylpyrimidine derivatives have been designed and synthesized as potential herbicides. nih.gov These compounds have demonstrated significant inhibitory activity against the root growth and chlorophyll (B73375) levels of certain weeds. nih.gov The synthetic strategies for these molecules often involve the reaction of a pyrazole-containing intermediate with a pyrimidine (B1678525) core. nih.gov
Structure-Activity Relationships in Non-Biological Contexts
The study of structure-activity relationships (SAR) is crucial for optimizing the performance of agrochemicals. In a non-biological context, this involves understanding how the chemical structure of a molecule influences its physical properties and reactivity, which in turn affect its efficacy and stability.
For pyrazole-based agrochemicals derived from this compound, the nature of the substituents on the pyrazole ring plays a significant role in determining their activity. For instance, in a series of pyrazole-based inhibitors, the introduction of different lipophilic or acidic moieties at various positions on the pyrazole core led to significant variations in their inhibitory activity. nih.gov
In the context of pyrazolylpyrimidine herbicides, SAR studies have revealed that the nature of the substituent at the 6-position of the pyrimidine ring is critical for their bleaching activities. nih.gov The replacement of an alkynyloxy group with other functionalities like alkoxy, amino, or alkylthio groups resulted in a decrease in herbicidal efficacy. nih.gov Conversely, compounds with an amino group at this position showed excellent inhibition of weed root growth. nih.gov These findings highlight the importance of systematic structural modifications to fine-tune the desired properties of the final agrochemical product.
Role in Catalysis
The nitrogen atoms in the pyrazole ring of this compound make it an excellent ligand for coordinating with metal ions. This property has been exploited in the development of novel catalysts for a range of chemical transformations.
Ligand Design for Metal-Catalyzed Reactions
The design of ligands is a cornerstone of modern catalysis, as the ligand environment around a metal center dictates its catalytic activity, selectivity, and stability. Pyrazole-based ligands have proven to be highly versatile in this regard. mdpi.comnih.govnih.gov The this compound scaffold can be readily functionalized to create a diverse library of ligands with tailored steric and electronic properties.
For example, the use of pyrazole derivatives as ligands for titanium(IV) isopropoxide has been shown to significantly enhance the catalytic activity in the ring-opening polymerization of L-lactide. nih.govresearchgate.net The cooperative effect between the pyrazole ligand and the titanium center leads to a more efficient polymerization process. nih.govresearchgate.net
Furthermore, sterically hindered pyrazole ligands have been employed to synthesize novel metal-organic clusters with interesting photophysical and catalytic properties. nih.gov The specific arrangement of these ligands around the metal centers can lead to the formation of unique architectures, such as square-planar gold clusters, which can act as metalloligands for further coordination with other metal ions. nih.gov
Development of Pyrazole-Based Catalysts
Beyond their role as ligands, pyrazole derivatives themselves can act as catalysts or be integral components of catalytic systems. For instance, pyrazole-based compounds have been utilized in the development of in situ catalysts for oxidation reactions. mdpi.com The combination of a pyrazole-based ligand with a copper(II) salt can generate a highly active catalytic species for the oxidation of catechol to o-quinone. mdpi.com
Moreover, pyrazole derivatives have been employed as organocatalysts in various organic transformations. For example, graphene oxide nanoparticles have been used as a green and effective catalyst for the synthesis of pyrazoles from phenyl hydrazines and 1,3-dicarbonyl compounds. ajgreenchem.com Additionally, pyrazoles have been synthesized under transition-metal-catalyst- and oxidant-free conditions, highlighting the inherent reactivity of the pyrazole scaffold. mdpi.com
The development of pyrazole-based catalysts is a rapidly evolving field, with new applications continually being discovered. The unique structural features of this compound make it a promising candidate for the design of next-generation catalysts with enhanced activity and selectivity.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards greener and more sustainable practices necessitates the development of eco-friendly synthetic routes for valuable heterocyclic compounds like pyrazoles. nih.gov Key areas of future research for the synthesis of 4-(1-methylcyclopropyl)-1H-pyrazole will likely involve biocatalysis and continuous flow chemistry to enhance efficiency and reduce environmental impact. nih.govmdpi.com
Biocatalytic Approaches for Enantioselective Synthesis
While the parent compound this compound is achiral, the introduction of substituents on the pyrazole (B372694) ring or modification of the cyclopropyl (B3062369) group could create chiral centers. Biocatalytic methods, employing enzymes, offer a highly selective and environmentally friendly approach to synthesizing such chiral derivatives. Future research could focus on the enzymatic kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates to yield enantioenriched pyrazole derivatives. nih.gov Oxidoreductases and lipases are among the enzymes that have shown promise in the enantioselective synthesis of atropisomeric biaryls and could be explored for creating chiral pyrazoles. nih.gov
Potential Biocatalytic Strategies
| Strategy | Enzyme Class | Potential Application for this compound Derivatives |
|---|---|---|
| Kinetic Resolution | Lipases | Enantioselective acylation of a racemic hydroxylated derivative. |
| Desymmetrization | Oxidoreductases | Stereoselective oxidation of a prochiral precursor to create a chiral center. |
Continuous Flow Chemistry for High-Throughput Production
Continuous flow chemistry presents a scalable and safe alternative to traditional batch processing for the synthesis of pyrazoles. mdpi.com This technology allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially when handling potentially hazardous reagents or intermediates. mdpi.comnih.gov For the industrial production of this compound, developing a continuous flow process would be a significant advancement. Research in this area could explore multi-step telescoped synthesis, where sequential reactions are performed in a continuous flow without the isolation of intermediates, thereby increasing efficiency and reducing waste. nih.govmit.edu
Advantages of Continuous Flow Synthesis for Pyrazoles
| Parameter | Advantage | Reference |
|---|---|---|
| Safety | Minimized exposure to hazardous intermediates. | mdpi.com |
| Efficiency | Reduced reaction times and increased throughput. | nih.gov |
| Scalability | Straightforward scaling from laboratory to industrial production. | rsc.org |
| Control | Precise control over temperature, pressure, and mixing. | nih.gov |
Exploration of Unconventional Reactivity
The interplay between the electron-rich pyrazole ring and the strained cyclopropyl group suggests a rich and largely unexplored reactive landscape for this compound.
Novel Transformations of the Cyclopropyl Group in Conjugation with the Pyrazole Ring
The cyclopropyl group, due to its inherent ring strain, can undergo a variety of ring-opening reactions. When conjugated with a pyrazole ring, its reactivity could be modulated, leading to novel chemical transformations. Future research could investigate transition-metal catalyzed ring-opening reactions, cycloadditions, and rearrangements to synthesize more complex heterocyclic systems. The electronic properties of the pyrazole ring are expected to influence the regioselectivity and stereoselectivity of these transformations.
Advanced Radical Chemistry Involving this compound
Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. acs.org The development of visible-light photoredox catalysis has opened up new avenues for the generation of radicals under mild conditions. organic-chemistry.org Future studies on this compound could explore its participation in radical addition, substitution, and cyclization reactions. The C-H bonds on both the pyrazole and cyclopropyl moieties could be targets for functionalization, leading to a diverse range of derivatives.
Integration into Supramolecular Chemistry and Self-Assembly
Pyrazole derivatives are known to participate in hydrogen bonding and other non-covalent interactions, making them valuable building blocks in supramolecular chemistry. nih.govnih.gov The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. mdpi.com
The specific substitution pattern of this compound could influence its self-assembly behavior, leading to the formation of well-defined supramolecular architectures such as dimers, trimers, tetramers, and infinite chains. nih.gov The methylcyclopropyl substituent may introduce specific steric and electronic effects that could be harnessed to control the resulting supramolecular structures. Future research could focus on co-crystallization studies with other molecules to form novel multi-component materials with interesting properties. The ability of pyrazoles to act as ligands for metal ions also opens up possibilities for the design of new coordination polymers and metal-organic frameworks (MOFs). chemscene.com
Advanced Computational Predictions and Validation
Computational chemistry has become an indispensable tool for investigating the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior and interactions. nih.gov Future advancements in this field are expected to integrate more sophisticated modeling techniques and leverage machine learning to accelerate the discovery of new applications for compounds like this compound. nih.gov
Machine Learning Approaches for Reaction Prediction and Optimization
The prediction of chemical reaction outcomes is a fundamental challenge in organic chemistry that is beginning to be addressed by machine learning (ML). neurips.ccnips.cc These models are trained on large datasets of chemical reactions to identify patterns that correlate reactants, reagents, and conditions with reaction success and yield. researchgate.net For pyrazole synthesis, which can often result in mixtures of isomers, ML offers a promising avenue for predicting and optimizing reaction conditions to favor the desired product. mdpi.com
Machine learning models for reaction prediction typically rely on a set of numerical descriptors that characterize the molecules and the reaction conditions. For a hypothetical reaction to synthesize or functionalize this compound, these descriptors could include:
| Descriptor Category | Specific Examples for this compound Synthesis | Purpose in ML Model |
| Molecular Fingerprints | Extended-Connectivity Fingerprints (ECFPs), Morgan Fingerprints | To represent the topological and structural features of reactants and reagents. |
| Quantum Chemical Descriptors | HOMO/LUMO energies, partial charges on atoms, dipole moment | To capture the electronic properties and reactivity of the molecules. icm.edu.plresearchgate.net |
| Steric Parameters | Tolman cone angle (for ligands), solvent accessible surface area | To model the influence of molecular size and shape on the reaction outcome. |
| Reaction Condition Parameters | Temperature, solvent polarity, catalyst loading, reaction time | To incorporate the impact of the experimental setup on the reaction. |
By training an ML model, such as a random forest or a neural network, on a dataset of pyrazole-forming reactions, it becomes possible to predict the likelihood of success for a new reaction or to identify the optimal conditions to maximize the yield of this compound. nih.gov While creating a highly accurate model requires a substantial amount of high-quality data, the insights gained can significantly accelerate the discovery and development of new synthetic routes. neurips.ccresearchgate.net
Complex System Modeling for Intermolecular Interactions
The macroscopic properties of a material are governed by the interactions between its constituent molecules. For this compound, understanding its intermolecular interactions is key to predicting its physical properties, such as melting point, boiling point, and solubility, as well as its behavior in larger molecular assemblies.
The NH group in the pyrazole ring is a hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. nih.gov This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the self-assembly of pyrazole molecules into dimers, trimers, or even infinite chains. nih.gov The nature and strength of these interactions can be modeled using computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. frontiersin.orgnih.gov These simulations provide a detailed picture of how molecules of this compound would arrange themselves in the solid state and in solution.
The key intermolecular interactions for this compound and their potential influence on its properties are summarized below:
| Type of Interaction | Description | Potential Impact on Properties |
| Hydrogen Bonding | Between the N-H of one molecule and the N of another. | Significantly influences melting and boiling points, and crystal packing. nih.gov |
| π-π Stacking | Between the aromatic pyrazole rings of adjacent molecules. | Contributes to the stability of the crystal lattice and can affect electronic properties. |
| van der Waals Forces | Dispersion forces arising from the cyclopropyl and methyl groups. | Affects the overall packing efficiency and contributes to the lipophilicity of the molecule. |
| Dipole-Dipole Interactions | Arising from the permanent dipole moment of the pyrazole ring. | Influences the orientation of molecules in the condensed phase. |
By modeling these interactions, it is possible to predict the crystal structure of this compound and to understand how it might interact with other molecules, which is crucial for designing new materials.
Design of Novel Materials Exhibiting Tunable Properties
The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the design of novel functional materials. mdpi.com The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its properties, opening the door to a wide range of applications.
Smart Materials and Responsive Systems (Chemical Design Principles)
Smart materials are materials that respond to external stimuli, such as light, temperature, or the presence of a chemical species. The pyrazole moiety can be incorporated into larger molecular structures to create such responsive systems. The design of these materials is based on a few key chemical principles.
The core principle involves coupling the pyrazole ring to another functional unit in a way that a change in one part of the molecule affects the other. For instance, the electronic properties of the pyrazole ring can be altered by protonation, deprotonation, or coordination to a metal ion. If the pyrazole is part of a conjugated system, this change can lead to a shift in the absorption or emission of light, forming the basis of a chemical sensor.
Here are some design principles for creating smart materials based on this compound:
| Design Strategy | Stimulus | Potential Application |
| Incorporation into a Photochromic Molecule | Light | Photoswitchable materials, optical data storage. |
| Functionalization with an Ion-Binding Group | Metal Ions | Chemical sensors for environmental or biological monitoring. mdpi.com |
| Polymerization into a Conjugated Polymer | Electrical Potential | Organic electronics, electrochromic devices. |
| Attachment to a Thermally Responsive Polymer | Temperature | Smart hydrogels, controlled release systems. |
By applying these design principles, it is conceivable to create a new generation of smart materials where the this compound unit plays a central role in their function.
Q & A
Q. What are the optimal synthetic routes for 4-(1-methylcyclopropyl)-1H-pyrazole in academic laboratories?
The synthesis typically involves introducing the methylcyclopropyl group via [2+1] cycloaddition reactions using transition-metal catalysts (e.g., rhodium or palladium). A common strategy includes coupling cyclopropane precursors with pyrazole intermediates. For example, Suzuki-Miyaura cross-coupling can utilize boronic ester derivatives of pyrazole (e.g., 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) to attach the methylcyclopropyl moiety . Purification often employs flash chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Confirm substituent positions and cyclopropane integrity (e.g., characteristic splitting patterns for cyclopropyl protons).
- Mass Spectrometry (MS) : Validate molecular weight via ESI-TOF or HRMS, ensuring absence of byproducts.
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
The compound is classified as a toxic solid (UN 2811). Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats).
- Avoidance of inhalation or skin contact; store in sealed containers at 2–8°C.
- Emergency measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Density Functional Theory (DFT) calculations can model electronic effects of the methylcyclopropyl group on pyrazole’s aromatic ring, predicting sites for electrophilic substitution. Molecular Dynamics (MD) simulations further assess conformational stability in solvent environments. Validation involves comparing computed NMR chemical shifts with experimental data .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor efficacy)?
Discrepancies may arise from variations in cell lines, assay conditions, or metabolite interference. Mitigation steps include:
- Dose-response studies : Establish IC₅₀ values across multiple cancer models (e.g., leukemia vs. solid tumors) .
- Metabolite profiling : Use LC-MS to identify active or inhibitory metabolites.
- Target engagement assays : Confirm binding to proposed targets (e.g., kinases) via SPR or thermal shift assays .
Q. How does the methylcyclopropyl group influence the compound’s pharmacokinetic properties?
The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. However, its steric bulk may reduce solubility. Strategies to improve bioavailability include:
- Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl esters) to enhance membrane permeability.
- Co-crystallization : Optimize crystal packing with co-formers (e.g., succinic acid) to improve dissolution rates .
Q. What crystallographic techniques are recommended for resolving conformational ambiguities in derivatives?
Single-crystal X-ray diffraction using SHELX software (SHELXL/SHELXS) is the gold standard. For challenging cases (e.g., twinned crystals), high-resolution synchrotron data combined with twin refinement in SHELXL can resolve ambiguities. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
